molecular formula C8H9BrClNO2 B13804319 Methyl 2-amino-5-bromobenzoate hydrochloride

Methyl 2-amino-5-bromobenzoate hydrochloride

Cat. No.: B13804319
M. Wt: 266.52 g/mol
InChI Key: GQWNKPLIJQRVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-bromobenzoate hydrochloride is an organic compound with the molecular formula C8H8BrNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom at the 5-position and an amino group at the 2-position on the benzene ring, with a methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-bromobenzoate hydrochloride can be synthesized through several methods. One common approach involves the bromination of methyl 2-aminobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromobenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide facilitate ester hydrolysis.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Hydrolysis Products: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-amino-5-bromobenzoate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chlorobenzoate
  • Methyl 2-amino-5-fluorobenzoate
  • Methyl 2-amino-5-iodobenzoate

Uniqueness

Methyl 2-amino-5-bromobenzoate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C8H9BrClNO2

Molecular Weight

266.52 g/mol

IUPAC Name

methyl 2-amino-5-bromobenzoate;hydrochloride

InChI

InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)6-4-5(9)2-3-7(6)10;/h2-4H,10H2,1H3;1H

InChI Key

GQWNKPLIJQRVAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.